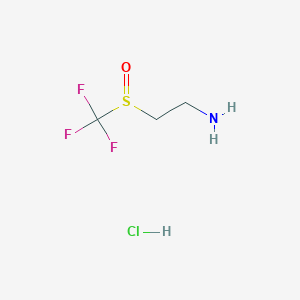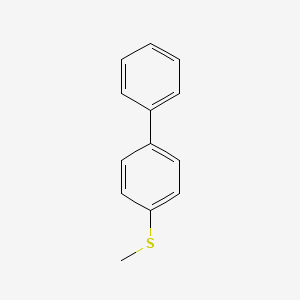
4-苯硫基苯甲醚
描述
Synthesis Analysis
The synthesis of 4-Phenylthioanisole involves various chemical reactions. For instance, a binuclear Mn (II) complex [Mn 2 (HL) 2 (H 2 O) 4], HL = 2-[(2-Hydroxy-benzylidene)-amino]-3-(4-hydroxy-phenyl)-propionic acid, has been prepared and characterized by physico-chemical and spectroscopic methods . The amino acid Shiff base ligand is coordinated as a bivalent anion with a tridentate NO2 donor set involving the phenolic and carboxylic acid oxygens and azomethine nitrogen .Molecular Structure Analysis
4-Phenylthioanisole contains a total of 27 bonds; 15 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 1 sulfide .Chemical Reactions Analysis
The silica-supported metal complex, ([Mn 2 L (HL) (H 2 O) 4]/SiO2), catalyzes the oxidation of thioanisole with H2O2, to give the sulfoxide and sulfone . This complex shows lower catalytic activity and turnover number compared to the homogeneous catalyst [Mn II 2 – (HL) 2 (H 2 O) 4] .科学研究应用
Organic Synthesis and Sulfoxide Production
4-PTA serves as a valuable building block in organic synthesis. Its chemical structure, C13H12S, features an aromatic phenyl ring attached to a thioether group. Researchers have harnessed its potential for synthesizing various sulfoxides, which are essential intermediates in the production of chemically and biologically active compounds. For instance:
- Homogeneous Catalysts : A binuclear manganese (II) complex, [Mn2(HL)2(H2O)4], where HL is a tridentate amino acid Schiff base ligand, efficiently catalyzes the oxidation of thioanisole using hydrogen peroxide (H2O2). The resulting products are sulfoxide and sulfone .
- Heterogeneous Catalysts : Researchers have also explored immobilized catalysts. For instance, a silica-supported metal complex, [Mn2L(HL)(H2O)4]/SiO2, showed lower catalytic activity compared to the homogeneous counterpart but remained stable over multiple cycles, indicating true heterogeneity . Such heterogeneous catalysts offer advantages in terms of easy handling, catalyst recovery, and reduced waste .
Niobium–Silica Catalysts
While not directly related to 4-PTA, it’s worth mentioning that niobium–silica catalysts have also been explored for thioanisole oxidation reactions using hydrogen peroxide. These versatile materials demonstrate potential in liquid-phase oxidation reactions .
安全和危害
作用机制
Target of Action
The primary target of 4-Phenylthioanisole is the oxidation process catalyzed by binuclear manganese (II) complexes . These complexes play a crucial role in various biochemical reactions, particularly in the oxidation of thioanisole .
Mode of Action
4-Phenylthioanisole interacts with its targets through a process of oxidation. The compound is involved in the catalytic oxidation of thioanisole, facilitated by binuclear manganese (II) complexes . The interaction results in the transformation of thioanisole into sulfoxide and sulfone .
Biochemical Pathways
The primary biochemical pathway affected by 4-Phenylthioanisole is the oxidation of thioanisole. This process is catalyzed by binuclear manganese (II) complexes, leading to the production of sulfoxide and sulfone . These products are valuable synthetic intermediates used in the production of various chemically and biologically active molecules .
Result of Action
The action of 4-Phenylthioanisole results in the oxidation of thioanisole to sulfoxide and sulfone . This transformation is significant as sulfoxides are valuable synthetic intermediates used in the production of a range of chemically and biologically active molecules .
Action Environment
The action of 4-Phenylthioanisole is influenced by the presence of binuclear manganese (II) complexes, which catalyze the oxidation process . The efficacy and stability of the compound can be affected by various environmental factors, including the concentration of these complexes and the presence of other reactants.
属性
IUPAC Name |
1-methylsulfanyl-4-phenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12S/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXINKRZIJMGCDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452136 | |
| Record name | 4-phenylthioanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylthioanisole | |
CAS RN |
19813-76-4 | |
| Record name | 4-phenylthioanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

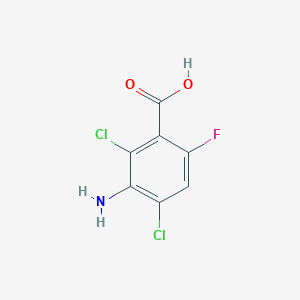
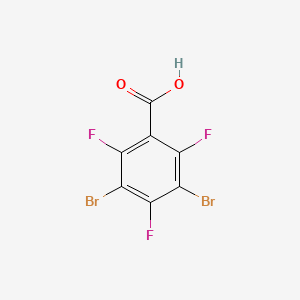
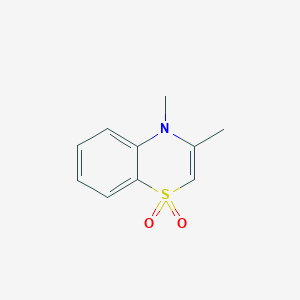
![3-Azabicyclo[3.3.1]nonan-7-ol hydrochloride](/img/structure/B3049132.png)
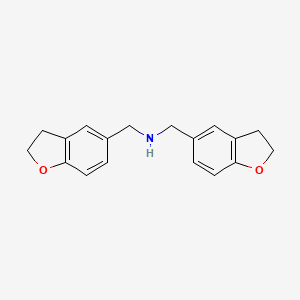
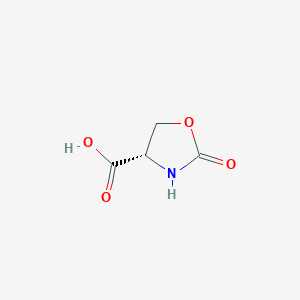

![5-Bromobenzo[d][1,3]dioxol-2-one](/img/structure/B3049140.png)
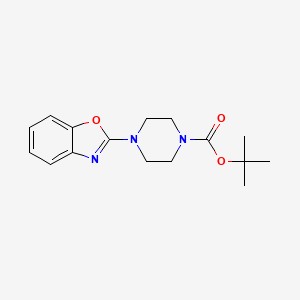
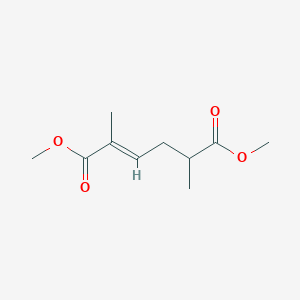
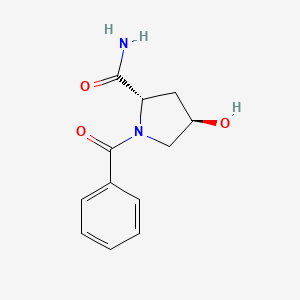

![3-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride](/img/structure/B3049146.png)
